1-Butyrylimidazole

Description

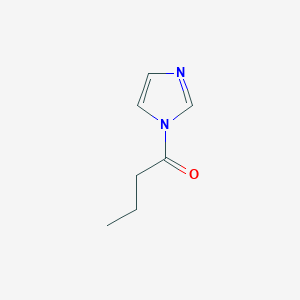

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-7(10)9-5-4-8-6-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBJFEASMICLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349173 | |

| Record name | 1-Butyrylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-54-7 | |

| Record name | 1-Butyrylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyrylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of 1 Butyrylimidazole

Established Synthetic Pathways and Optimization Strategies

Traditional methods for synthesizing 1-Butyrylimidazole primarily involve the acylation of imidazole (B134444) with reactive butyryl derivatives. Optimization of these pathways focuses on improving yield, purity, and reaction conditions.

The reaction of imidazole with a butyryl halide, typically butyryl chloride, is a direct and common method for preparing this compound. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of the acyl halide. A significant challenge in this synthesis is the in-situ generation of hydrogen chloride (HCl), which protonates the starting imidazole, rendering it non-nucleophilic and halting the reaction. acs.orgacs.org

Historically, to overcome this, at least a two-fold molar excess of imidazole was used: one equivalent to react with the acyl halide and the second to act as a base, scavenging the generated HCl. google.com This approach, however, complicates product purification, as it requires separating the desired this compound from the resulting imidazolium (B1220033) hydrochloride salt and the excess unreacted imidazole. google.com

Modern optimization strategies focus on the use of an external, non-nucleophilic base to neutralize the acid byproduct. This allows for a stoichiometric use of imidazole, simplifying workup and improving atom economy. The choice of base and solvent is critical for maximizing yield.

A suggested method involves the reaction of acid chlorides with trimethylsilylimidazole (TMS-imidazole) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). researchgate.net This approach avoids the formation of HCl, as the byproduct is the volatile and non-acidic trimethylsilyl (B98337) chloride.

Table 1: Comparison of Reaction Conditions for Acylation with Butyryl Chloride

| Method | Base | Imidazole Stoichiometry | Solvent | Key Byproduct | Advantages | Disadvantages |

| Traditional | Imidazole (self-scavenging) | >2 equivalents | Aprotic (e.g., Benzene) | Imidazolium Chloride | Simple reagent list | Low atom economy, difficult purification google.com |

| External Base | Tertiary Amine (e.g., Triethylamine) | ~1 equivalent | Aprotic (e.g., THF, CH2Cl2) | Triethylammonium Chloride | High atom economy, easier workup | Requires additional reagent, potential for side reactions |

| TMS-Imidazole | None required | 1 equivalent (as TMS-imidazole) | Anhydrous CH2Cl2 | Trimethylsilyl chloride | Clean reaction, high yield, volatile byproduct researchgate.net | Requires preparation/purchase of silylated imidazole |

This table is generated based on principles of acyl halide reactions with imidazoles. google.comresearchgate.net

Using butyric anhydride (B1165640) as the acylating agent offers an alternative to the more reactive butyryl halides. The reaction produces butyric acid as a byproduct, which is less corrosive than HCl but can still protonate imidazole, albeit to a lesser extent. acs.org A key aspect of this method is the potential for in situ formation and reaction of the acylimidazole, particularly in catalyzed processes.

Research has shown that in the presence of a nucleophilic catalyst, such as 1-methylimidazole, butyric anhydride can efficiently acylate substrates. ncsu.edu This proceeds through the formation of a highly reactive N-butyrylimidazolium intermediate. Similarly, the reaction between imidazole itself and butyric anhydride can generate this compound. This process can be accelerated. For instance, studies on the surface esterification of cellulose (B213188) have demonstrated the successful in situ formation of N-iso-butyrylimidazole from iso-butyric anhydride and imidazole, which then acts as the acylating agent. semanticscholar.org

Another patented method for producing N-acylimidazoles involves reacting a carboxylic anhydride with 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com This process is efficient and can be carried out in aprotic solvents at temperatures ranging from 0°C to 200°C. google.com

Table 2: Efficiency of Butyrylation with Butyric Anhydride

| Catalyst/Promoter | Reaction Principle | Typical Conditions | Efficiency/Yield | Reference/Concept |

| None (thermal) | Direct reaction of imidazole and anhydride | Elevated temperature | Moderate; requires removal of butyric acid | General Acylation Chemistry |

| 1,1'-Carbonyldiimidazole (CDI) | Reaction of anhydride with CDI | Aprotic solvent, 0-100°C | High | google.com |

| Nucleophilic Catalysis (e.g., DMAP, N-alkylimidazole) | In situ formation of a more reactive acylating agent (acylimidazolium) | Aprotic solvent, room temp. | High efficiency in acyl transfer reactions | researchgate.net |

| Surface-Mediated | In situ formation on a substrate surface (e.g., cellulose) | Water-promoted | Effective for surface modification | semanticscholar.org |

This table synthesizes data from various sources on acylation with anhydrides. semanticscholar.orggoogle.comresearchgate.net

Acylation of Imidazole with Butyryl Halides: Reaction Conditions and Yield Optimization

Sustainable and Environmentally Benign Approaches in this compound Synthesis

Adherence to the principles of green chemistry is increasingly important in chemical synthesis. For this compound, this involves developing methods that reduce waste, minimize energy consumption, and utilize renewable resources. ijrpr.com

Solvent-free reaction conditions represent a significant step towards greener synthesis by eliminating volatile organic compounds (VOCs), which simplifies purification and reduces environmental impact. ijrpr.comjocpr.com These reactions can be facilitated by mechanochemistry (grinding) or by using microwave irradiation for energy-efficient heating. pharmafeatures.com

The synthesis of related imidazole compounds has been successfully demonstrated under solvent-free conditions. For example, imidazolines and benzimidazoles have been synthesized in high yields by grinding 1,2-diamines with aldehydes in the presence of a potassium ferrocyanide catalyst. acgpubs.org Similarly, a solvent-free microwave-assisted approach has been used to prepare 1-butylimidazole-based ionic liquids, achieving yields between 82% and 95%. rsc.org These established protocols for creating the imidazole core or its derivatives strongly suggest that the final acylation step to form this compound could also be adapted to solvent-free or microwave-assisted conditions, likely by reacting imidazole directly with butyric anhydride or a derivative under these energy-efficient regimes.

Table 3: Green Chemistry Protocols for Imidazole Derivative Synthesis

| Technique | Energy Source | Key Advantages | Applicability to this compound | Reference |

| Mechanochemistry | Mechanical Grinding | Solvent-free, low energy, simple setup | Potentially applicable for solid-state reaction of imidazole and a butyrylating agent. | jocpr.comacgpubs.org |

| Microwave Irradiation | Microwaves | Rapid heating, increased reaction rates, energy efficient | Proven for synthesis of 1-butylimidazole (B119223) derivatives; high potential for the acylation step. | rsc.org |

This table is based on reported green methodologies for related heterocyclic compounds. jocpr.comacgpubs.orgrsc.org

Biocatalysis, using enzymes or whole-cell systems, offers a highly sustainable route for chemical synthesis, characterized by mild reaction conditions, high selectivity, and reduced environmental impact. sciepub.comnih.govfrontiersin.org While the direct enzymatic synthesis of this compound is not yet widely reported, related enzymatic acylations are well-established.

Enzymes such as lipases and proteases are known to catalyze acyl transfer reactions in non-aqueous environments. uc.pt For example, the lipase (B570770) from Sphingomonas sp. has been used to synthesize phenylalanine butyramide, demonstrating its capability to form amide bonds with butyryl groups. mdpi.com Furthermore, aminoacylases are being explored for the synthesis of N-acyl-amino acids, which are structurally related to N-acylimidazoles. nih.gov

The principle of enzymatic acylation can be extended to N-acylimidazole formation. An enzyme could potentially catalyze the direct condensation of butyric acid and imidazole, or the transacylation from a simple butyrate (B1204436) ester to imidazole. In some biological systems, N-acylimidazoles are known to act as intermediates, suggesting that enzymes capable of forming these linkages exist in nature. kyoto-u.ac.jp For instance, enzyme-catalyzed reactions have been developed where N-acylimidazole derivatives are key components, undergoing transformations like Fries rearrangements. whiterose.ac.uk The development of one-pot multi-enzyme cascades is also a promising strategy for producing complex molecules from simple precursors in a green and efficient manner. rsc.org

Application of Green Chemistry Principles: Solvent-Free and Energy-Efficient Protocols

Catalytic Innovations in this compound Synthesis

Recent advances in catalysis offer powerful tools for synthesizing and functionalizing molecules like this compound with greater efficiency and selectivity. While many innovations focus on the use of acylimidazoles as reactants, the principles can inform their synthesis. researchgate.netsnnu.edu.cn

Modern catalytic systems being applied to acylimidazole chemistry include:

Transition Metal Catalysis : Nickel and copper catalysts have been prominently featured. A copper(I) complex, for example, has been used for the asymmetric α-selenenylation of 2-acylimidazoles. nih.govacs.org Nickel catalysis has been employed for the cross-coupling of acyl imidazoles with aryl bromides. chemrxiv.org These studies highlight the compatibility of the acylimidazole group with transition metal catalytic cycles, opening avenues for novel metal-catalyzed syntheses of the core molecule itself.

Organocatalysis : Small organic molecules can catalyze reactions with high enantioselectivity. mdpi.com Dipeptides have been used as organocatalysts for Michael additions under solvent-free conditions. mdpi.com Isothiourea catalysts have been used in tandem with palladium for the enantioselective synthesis of α-amino acid derivatives via intermediates that could be conceptually similar to activated acylimidazoles. acs.org

Photocatalysis : Light-driven reactions represent an energy-efficient synthetic strategy. N-methylimidazole-decorated substrates have been used in photocycloaddition reactions catalyzed by a Brønsted acid, indicating the role of the imidazole moiety in advanced light-mediated transformations. chinesechemsoc.org

These catalytic strategies, particularly those involving the activation of carboxylic acids or their derivatives, could be adapted to provide novel, efficient, and selective routes to this compound and other N-acylimidazoles.

Mechanistic Elucidation and Reactive Transformations of 1 Butyrylimidazole

Nucleophilic Acyl Transfer Reactions Catalyzed by 1-Butyrylimidazole

This compound, as a type of N-acylimidazole, is recognized as a potent acylating agent. N-acylimidazoles are highly reactive intermediates suitable for the acylation of nucleophiles like alcohols and amines. sigmaaldrich.cnresearchgate.net The reactivity stems from the nature of the imidazole (B134444) leaving group, which is a stable anion, facilitating the nucleophilic attack at the electrophilic carbonyl carbon. This process is a form of nucleophilic acyl substitution, also known as an acyl transfer reaction. oup.com

N-acylimidazoles are effective reagents for the synthesis of esters and amides under mild conditions. libretexts.org The reaction involves the transfer of the butyryl group from the imidazole nitrogen to an alcohol (esterification) or an amine (amidation), releasing imidazole as a byproduct. google.com This is advantageous over acylating agents like acyl chlorides, which produce corrosive HCl. oup.com

While comprehensive studies detailing the substrate scope for this compound specifically are limited, the general reactivity of N-acylimidazoles suggests a broad tolerance for various functional groups. organic-chemistry.org For instance, N-acylimidazoles have been used to acylate a range of substrates from simple alcohols and amines to more complex molecules like cellulose (B213188). A study on the surface modification of cellulose nanofibers demonstrated that N-acylimidazoles, including the structurally similar N-isobutyrylimidazole, can selectively acylate primary hydroxyl groups in the presence of water. chemcess.com This indicates a high degree of selectivity for more accessible and reactive nucleophilic sites. The reaction of N-acylimidazoles with different nucleophiles shows that sulfur-based nucleophiles tend to react faster than others, while reactions with aliphatic alcohols may require specific conditions. utoronto.ca

The table below illustrates the general applicability of N-acylimidazoles in acylation reactions.

| Nucleophile Type | Product | Substrate Examples | Reactivity Notes |

| Alcohols | Ester | Primary & Secondary Alcohols, Cellulose | Effective for producing esters. Can be highly selective for primary hydroxyls. chemcess.com |

| Amines | Amide | Primary & Secondary Amines | Powerful acylating agents for amines, forming stable amide bonds. researchgate.net |

| Thioĺs | Thioester | Sulfur-based nucleophiles | Generally exhibit high reactivity towards N-acylimidazolium salts. utoronto.ca |

This table represents the general reactivity of N-acylimidazoles as a class of acylating agents.

The mechanism of acyl transfer from this compound follows the general pathway of nucleophilic acyl substitution. This process typically proceeds via a two-stage addition-elimination mechanism. chembk.com First, the nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the butyryl group. This leads to the formation of a transient, unstable tetrahedral intermediate. In the second step, this intermediate collapses, reforming the carbonyl double bond and expelling the imidazole ring as the leaving group. chembk.com

The rate of these reactions is influenced by several factors. The inherent reactivity of N-acylimidazoles is due to the partial positive charge on the carbonyl carbon, which is enhanced because there is limited resonance stabilization between the imidazole N-1 atom and the carbonyl group. Molecular orbital calculations on the related N-acetylimidazole show a significant positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack.

Kinetic studies on the hydrolysis of various N-acylimidazoles show that the reaction rates are pH-dependent. researchgate.net For many N-acylimidazoles, the hydrolysis is pH-independent in the neutral to acidic range, indicating a water-catalyzed reaction pathway where water acts as the nucleophile. researchgate.net The rate-determining step in the hydrolysis of certain amides by enzymes like butyrylcholinesterase has been identified as the acylation of the enzyme, a process analogous to the first step in acyl transfer. nih.gov For acyl transfer reactions involving this compound, the rate would similarly depend on the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate. The imidazole leaving group's stability is a key factor driving the reaction forward.

Esterification and Amidation Pathways: Substrate Scope and Selectivity Considerations

Investigations into Biological Reactivity of N-Butyrylimidazole

A notable case study of this compound's interaction with biomolecules is its reaction with the enzyme bovine thrombin. nih.gov Thrombin is a serine protease crucial for blood coagulation. It was found that this compound acts as a potent inhibitor of this enzyme through chemical modification. nih.gov

Spectral analysis revealed that the inhibition mechanism involves the acylation of specific amino acid residues on the enzyme. At maximum inhibition, approximately one mole of a tyrosine residue per mole of thrombin was modified by the transfer of the butyryl group from this compound. nih.gov In addition to the stable acylation of tyrosine, evidence suggested a more labile acylation occurs at the enzyme's active site. This secondary reaction is thought to involve either the catalytic serine or histidine residues, forming an unstable butyrylated derivative. nih.gov This dual-reaction pathway highlights the ability of this compound to acylate different nucleophilic residues within a protein structure.

The acylation of thrombin by this compound directly results in the inhibition of the enzyme's catalytic activity. nih.gov The mechanism of inhibition displays characteristics of competitive inhibition. The rate and extent of thrombin inhibition were significantly reduced in the presence of benzamidine (B55565), a known competitive inhibitor that binds to the enzyme's active site. nih.gov Similarly, the presence of an ester substrate, p-tosyl-L-arginine methyl ester, also protected the enzyme from inhibition. nih.gov This suggests that this compound competes with substrates and competitive inhibitors for binding at or near the active site.

The inhibition is not entirely permanent. The butyrylated enzyme showed a partial, spontaneous reactivation over time, a process that was accelerated by the presence of 0.03 M imidazole. nih.gov This indicates that the acyl-enzyme bond, particularly at the active site (likely a butyryl-serine or butyryl-histidine), is susceptible to hydrolysis, which restores enzyme function. This transient nature of inhibition is a key feature of certain mechanism-based inhibitors.

The table below summarizes the findings of the interaction between N-butyrylimidazole and bovine thrombin.

| Parameter | Observation | Implication |

| Enzyme Activity | Potent inhibition of thrombin's esterase activity. nih.gov | This compound acts as an effective enzyme inhibitor. |

| Residue Modification | Acylation of ~1 mole of tyrosine per mole of enzyme. nih.gov | Covalent modification contributes to inhibition. |

| Active Site Interaction | Suggested acylation of active site serine and/or histidine. nih.gov | Direct blockage of the catalytic machinery. |

| Effect of Competitors | Inhibition reduced by benzamidine or substrate. nih.gov | Indicates a competitive aspect to the inhibition mechanism. |

| Reversibility | Partial spontaneous and imidazole-assisted reactivation. nih.gov | The acyl-enzyme intermediate is labile. |

Interaction with Biomolecules: Case Studies of Enzyme Acylation

Other Reactive Pathways and Functional Group Transformations

Beyond its role in acylating alcohols and amines, this compound participates in other significant reactive transformations.

One such pathway is the acylation of electron-rich aromatic compounds. In the presence of trifluoroacetic acid, N-acylimidazoles, including N-butyrylimidazole, can acylate aromatic substrates like fluorene (B118485) and durene to produce the corresponding aromatic ketones. oup.com For example, heating a mixture of fluorene, N-butyrylimidazole, and trifluoroacetic acid resulted in the formation of 2-butyrylfluorene in high yield. oup.com This reaction provides an alternative to the classical Friedel-Crafts acylation, which often requires harsh Lewis acid catalysts like aluminum chloride. oup.com The proposed mechanism involves the formation of a mixed anhydride (B1165640) between the N-acylimidazole and trifluoroacetic acid, which then acts as the potent acylating species. oup.com

Another functional group transformation involves the use of structurally related acylimidazoles as derivatizing agents in analytical chemistry. For instance, N-heptafluorobutyrylimidazole is employed to derivatize compounds with amine or hydroxyl groups to increase their volatility for gas chromatography (GC) analysis. chemicalbook.com This mild reagent converts the target functional groups into their heptafluorobutyryl derivatives, which have excellent chromatographic properties. chemicalbook.com This illustrates the utility of the acyl-imidazole system for functional group conversion for analytical purposes.

Computational and Theoretical Approaches to Reaction Mechanism Analysis

Computational and theoretical chemistry have emerged as indispensable tools for dissecting the intricate reaction mechanisms of this compound and related N-acylimidazoles. These approaches provide a molecular-level understanding of reactivity, transition states, and the influence of various factors on reaction pathways, complementing experimental findings.

Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure and energetics of reactions involving N-acylimidazoles. researchgate.netrsc.orgekb.eg DFT calculations allow for the determination of key parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial in understanding the reactivity of molecules. For instance, in the context of asymmetric conjugate additions to unsaturated acylimidazoles, DFT calculations have been instrumental in understanding the reactivity of the resulting zinc enolates. researchgate.netnih.gov

One area of significant computational investigation is the hydrolysis of N-acylimidazoles. Theoretical studies, often employing ab initio molecular orbital (MO) calculations, have delved into the mechanism of this fundamental reaction. rsc.org These studies explore the formation and decomposition of tetrahedral intermediates. rsc.org For example, in the hydroxide-ion-promoted hydrolysis of N-acetylimidazole, a model for this compound, calculations have been used to compare the energetics of different decomposition pathways of the tetrahedral intermediate. rsc.org One path leads to the formation of acetic acid and the imidazolyl anion, while an alternative, computationally supported path involves the direct formation of the acetate (B1210297) ion and imidazole. rsc.org

The reactivity of N-acylimidazoles is intrinsically linked to the conformation of the amide bond. Computational studies have explored the torsional angle between the acyl group and the imidazole ring, revealing that significant twisting can enhance reactivity towards nucleophiles. nih.govresearchgate.net DFT calculations, combined with experimental data from X-ray crystallography and NMR spectroscopy, have quantified the degree of this distortion and its impact on the stability and acyl transfer potential of these molecules. nih.govresearchgate.net

Furthermore, computational models have been developed to predict the reactivity of amide bonds. nsf.gov Methods like the COSNAR (COmputational-based Screening for N-C Amide Bond Resonance) can estimate the resonance energy of the amide bond, providing a quantitative measure of its stability and susceptibility to cleavage. nsf.gov For N-acylimidazoles, these calculations often show a significant reduction in resonance energy compared to typical amides, explaining their heightened reactivity. nsf.gov

In the context of catalyzed reactions, computational approaches help elucidate the role of the catalyst. For instance, in the imidazole-catalyzed acylation of cellulose by acid anhydrides, where N-acylimidazole is a key intermediate, a combination of kinetic data and theoretical calculations has confirmed that the N-acylimidazole is the actual acylating agent. core.ac.uk

The table below summarizes key computational parameters and findings from theoretical studies on N-acylimidazoles and related systems.

| System/Reaction | Computational Method | Key Findings |

| Asymmetric conjugate addition to unsaturated acylimidazoles | DFT (ωB97X-D4/def2-TZVPPD//PBEh-3c/def2-mSVP) | Calculated HOMO energies and NBO charges to understand the reactivity of zinc enolates. researchgate.net |

| Hydrolysis of N-acetylimidazole | Ab initio MO | Elucidated the decomposition pathways of the tetrahedral intermediate, showing a preference for direct formation of acetate and imidazole. rsc.org |

| Twisted N-acylimidazoles | DFT, X-ray crystallography, NMR | Quantified the torsional angle of the amide bond and correlated it with increased reactivity in acyl transfer reactions. nih.gov |

| Amide bond reactivity | COSNAR method | Calculated reduced resonance energy in N-acylimidazoles, explaining their enhanced reactivity compared to standard amides. nsf.gov |

| Imidazole-catalyzed cellulose acylation | Kinetic data and theoretical calculations | Confirmed N-acylimidazole as the active acylating species in the reaction. core.ac.uk |

These computational and theoretical approaches provide a powerful lens through which the complex reactive transformations of this compound can be understood and predicted, guiding further experimental work in this area.

Strategic Applications of 1 Butyrylimidazole in Complex Organic Synthesis

Regioselective and Stereoselective Butyrylation in Advanced Synthesis

The controlled introduction of a butyryl group onto a complex molecular scaffold is a significant challenge in organic synthesis, demanding high levels of selectivity. Regioselectivity refers to the preference for reaction at one specific site over other possible positions, while stereoselectivity indicates the preferential formation of one stereoisomer over others. youtube.commasterorganicchemistry.commdpi.com 1-Butyrylimidazole has demonstrated utility as a reagent for achieving regioselective acylation, particularly in Friedel-Crafts type reactions under specific conditions.

A notable example is the butyrylation of fluorene (B118485). In a study, the reaction of fluorene with this compound in the presence of trifluoroacetic acid resulted in the highly regioselective formation of 2-butyrylfluorene in excellent yield. oup.com This demonstrates the ability of the N-acylimidazole system to act as an effective acylating agent for aromatic carbons, a transformation for which they are typically not reactive without activation. oup.com The reaction proceeds under reflux conditions, and the product can be isolated with high purity after a straightforward workup. oup.com

| Substrate | Reagent | Conditions | Major Product | Yield | Ref |

| Fluorene | This compound | Trifluoroacetic acid, reflux, 5 h | 2-Butyrylfluorene | 96% | oup.com |

While the regioselectivity of this compound is clearly demonstrated, its application in stereoselective butyrylation is less documented in the surveyed literature. Research into stereoselective transformations involving acylimidazoles has often focused on related structures, such as 2-acylimidazoles, where the imidazole (B134444) moiety is used to activate the α-carbon for asymmetric reactions like allylic alkylations or α-selenenylation, rather than on the acyl-transfer capabilities of 1-acylimidazoles. snnu.edu.cnacs.org These reactions utilize chiral catalysts to control the formation of new stereocenters adjacent to the carbonyl group. snnu.edu.cnacs.org The development of catalytic systems that enable stereoselective acyl transfer from this compound to a prochiral substrate remains an area of continued interest in asymmetric synthesis.

Utilization in Derivatization for Analytical and Purification Purposes

Chemical derivatization is a critical technique in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netjfda-online.com The process involves chemically modifying an analyte to enhance its analytical properties, such as volatility, thermal stability, and detectability. sigmaaldrich.com Acylation, the introduction of an acyl group, is a common derivatization strategy for compounds containing active hydrogen atoms, such as those in alcohols, phenols, amines, and thiols. researchgate.netlibretexts.org

This compound is an effective butyrylating agent for these purposes. As an N-acylimidazole, it is a powerful acylating agent for heteroatoms. oup.com The reaction with a target analyte replaces polar, active hydrogens with a nonpolar butyryl group. This transformation yields a derivative that is typically more volatile and thermally stable, making it more amenable to GC analysis ("GC-amenable"). sigmaaldrich.com This process can improve chromatographic peak shape, reduce tailing, and enhance separation efficiency. jfda-online.com In mass spectrometry, the resulting derivative will exhibit a predictable mass shift and potentially more informative fragmentation patterns, aiding in structural elucidation. jfda-online.com

| Analyte Functional Group | Derivatizing Agent | Purpose of Derivatization | Analytical Benefit | Ref |

| Alcohols (-OH) | This compound | Increase volatility, thermal stability | Improved peak shape, suitable for GC | researchgate.netlibretexts.org |

| Phenols (Ar-OH) | This compound | Increase volatility, mask polarity | Better chromatographic resolution | jfda-online.comsigmaaldrich.com |

| Primary/Secondary Amines (-NH₂, -NHR) | This compound | Reduce polarity, improve stability | Enhanced detectability, prevents tailing | researchgate.netlibretexts.org |

| Thiols (-SH) | This compound | Increase stability, prevent oxidation | More reliable quantitation | libretexts.org |

| Carboxylic Acids (-COOH) | This compound | Increase volatility | Enables GC analysis of non-volatile acids | researchgate.net |

The choice of an acylating agent depends on the specific analyte and the analytical goals. The butyryl group introduced by this compound provides a moderate increase in molecular weight and retention time compared to smaller acyl groups like acetyl, which can be advantageous for separating low-molecular-weight analytes from the solvent front. jfda-online.com

Integration of this compound into Cascade Reactions and Multicomponent Systems

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.orgub.edu These processes offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. wikipedia.org Multicomponent reactions (MCRs), where three or more reactants combine in one pot to form a single product, share these benefits. tcichemicals.comrsc.org

The unique reactivity of N-acylimidazoles allows for their incorporation into such complex reaction sequences. researchgate.net Instead of merely acting as a simple acylating agent, this compound can serve as a reactive building block that undergoes further transformations. One such application is in Claisen-type condensation reactions. researchgate.net N-acylimidazoles can undergo a sodium imidazolide-catalyzed self-condensation or a cross-condensation with another ester to form β-keto acyl imidazoles. researchgate.net

This transformation can be the initial step in a cascade sequence. The resulting β-keto acyl imidazole intermediate is itself a versatile species that can be trapped in situ by various nucleophiles. For instance, subsequent alcoholysis or hydrolysis can lead to the formation of β-keto esters or β-keto ketones, respectively. researchgate.net

Illustrative Cascade Sequence Involving this compound:

| Step | Reaction Type | Reactants | Intermediate/Product | Significance | Ref |

| 1 | Claisen Condensation | Two molecules of this compound | 2-Propyl-3-oxo-N-(1H-imidazol-1-yl)hexanamide (a β-keto acyl imidazole) | C-C bond formation, generates a new reactive intermediate. | researchgate.net |

| 2 | Nucleophilic Acyl Substitution (Alcoholysis) | β-keto acyl imidazole + Alcohol (R-OH) | Ethyl 2-propyl-3-oxohexanoate (a β-keto ester) | Trapping of the intermediate to form a stable, functionalized product in one pot. | researchgate.net |

This sequence demonstrates how this compound can be integrated into a process that builds a more complex carbon skeleton through sequential C-C and C-O bond formations under a single set of reaction conditions. While the literature more frequently highlights the use of β,γ-unsaturated 2-acyl imidazoles in tandem reactions, springernature.com the fundamental reactivity of the N-acylimidazole core provides a clear pathway for the inclusion of this compound in the design of novel cascade and multicomponent reaction systems. researchgate.netresearchgate.net

Advanced Spectroscopic and Computational Characterization of 1 Butyrylimidazole

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a fundamental tool for elucidating the molecular structure and electronic properties of 1-Butyrylimidazole. Each technique offers a unique window into the molecule's behavior and constitution.

Infrared (IR) Spectroscopy: Vibrational Signatures and Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on its functional groups. ijrpr.com The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group. This band appears at a relatively high wavenumber, typically around 1746 cm⁻¹, which is indicative of a highly reactive acyl group, more so than in a typical amide, due to the electronic properties of the imidazole (B134444) ring. The position of this band is sensitive to the electronic environment and the degree of resonance between the carbonyl group and the nitrogen lone pair of the imidazole ring. pressbooks.pub

Table 1: Characteristic Infrared Absorption Bands for this compound This table is based on typical values for N-acylimidazoles and may vary slightly based on experimental conditions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3140 | Medium | C-H Stretch | Imidazole Ring |

| ~2960 | Medium | Asymmetric C-H Stretch | -CH₃ |

| ~2875 | Medium | Symmetric C-H Stretch | -CH₃ |

| ~1746 | Very Strong | C=O Stretch | Acyl Imidazole (Carbonyl) |

| ~1470 | Medium | C-N Stretch | Imidazole Ring |

| ~1290 | Strong | C-N Stretch | Butyryl-Imidazole Bond |

| ~1070 | Medium | Ring Vibrations | Imidazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shifts, Coupling Patterns, and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides a clear picture of the hydrogen environments. The three protons on the imidazole ring appear as distinct signals in the downfield region (typically 7.0-8.2 ppm), with their specific chemical shifts influenced by the electron-withdrawing effect of the acyl group. The protons of the butyryl chain appear in the upfield region. The α-methylene protons (adjacent to the carbonyl) are the most deshielded of the chain, appearing as a triplet, followed by the β-methylene protons (sextet) and the terminal methyl protons (triplet). nih.gov

¹³C NMR: The carbon NMR spectrum complements the proton data. The carbonyl carbon is highly deshielded, appearing at approximately 171.6 ppm. nih.gov The carbons of the imidazole ring resonate in the 117-137 ppm range. The carbons of the butyryl chain show distinct signals, with the α-carbon appearing around 37.8 ppm. nih.gov

Dynamic Processes: N-acylimidazoles, like amides, can exhibit hindered rotation around the C(O)-N bond due to partial double bond character. This can lead to the broadening of NMR signals at certain temperatures. While this effect is less pronounced than in highly twisted amides, variable-temperature NMR studies can provide insights into the rotational energy barrier and the conformational dynamics of the molecule in solution. nih.gov

Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃) Data sourced from spectral databases and may vary based on conditions. nih.gov

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Singlet | 1H | Imidazole H-2 |

| ~7.45 | Singlet | 1H | Imidazole H-5 |

| ~7.08 | Singlet | 1H | Imidazole H-4 |

| ~2.95 | Triplet | 2H | -CO-CH ₂-CH₂-CH₃ |

| ~1.78 | Sextet | 2H | -CO-CH₂-CH ₂-CH₃ |

| ~1.02 | Triplet | 3H | -CO-CH₂-CH₂-CH ₃ |

Table 3: ¹³C NMR Data for this compound (125 MHz, CDCl₃) Data sourced from spectral databases and may vary based on conditions. nih.gov

| Chemical Shift (ppm) | Assignment |

| ~171.6 | C =O |

| ~136.8 | Imidazole C -2 |

| ~130.5 | Imidazole C -4 |

| ~117.2 | Imidazole C -5 |

| ~37.8 | -CO-C H₂-CH₂-CH₃ |

| ~18.1 | -CO-CH₂-C H₂-CH₃ |

| ~13.6 | -CO-CH₂-CH₂-C H₃ |

Mass Spectrometry (MS): Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry provides information about the molecular weight and structural composition of this compound by analyzing its fragmentation under ionization. orgchemboulder.com The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 138.17. nih.gov

The fragmentation of this compound is predictable and informative. The most prominent fragmentation pathway involves the cleavage of the labile N-C acyl bond. libretexts.org This leads to two major fragment ions:

Butyrylium ion ([C₄H₇O]⁺): This resonance-stabilized cation appears at m/z 71 and is often the base peak in the spectrum, resulting from the loss of the neutral imidazole molecule.

Imidazolyl radical cation: The charge can also be retained by the imidazole portion, though this is typically less favored.

Another significant fragmentation is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the butyryl group via a McLafferty rearrangement, a common pathway for carbonyl compounds with a sufficiently long alkyl chain. core.ac.uk

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 138 | Molecular Ion | [C₇H₁₀N₂O]⁺˙ | Electron Ionization |

| 71 | Butyrylium Cation | [C₄H₇O]⁺ | α-cleavage at N-C bond |

| 68 | Imidazole Cation Radical | [C₃H₄N₂]⁺˙ | α-cleavage at N-C bond |

| 43 | Propyl Cation | [C₃H₇]⁺ | Cleavage of C-C bond in acyl chain |

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Electronic Transitions and Real-time Kinetic Monitoring

UV-Visible spectroscopy measures the electronic transitions within a molecule. bioglobax.com this compound possesses two primary chromophores: the imidazole ring and the carbonyl group. These give rise to two main types of electronic transitions:

π → π* transitions: Associated with the conjugated π-systems of the imidazole ring and the C=O double bond. These are typically high-energy transitions, resulting in strong absorption bands in the far-UV region (below 220 nm). shu.ac.uk

n → π* transitions: Involve the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital of the carbonyl group. These transitions are lower in energy and appear at longer wavelengths (around 245-250 nm), but with much lower intensity. mvpsvktcollege.ac.in

Real-time Kinetic Monitoring: A significant application of UV-Vis spectroscopy for this compound is in monitoring reaction kinetics, particularly its hydrolysis. thermofisher.com The UV spectrum of this compound is distinct from that of its hydrolysis products, imidazole and butyric acid. As the hydrolysis reaction proceeds, the absorbance at the λₘₐₓ of this compound (around 245 nm) decreases, while the absorbance corresponding to the imidazole product may increase at a different wavelength. researchgate.netnih.gov By tracking this change in absorbance over time, the reaction rate and rate constant (k) can be determined accurately, making it a powerful tool for studying its reactivity as an acylating agent. gcms.cznih.gov

While this compound itself is not fluorescent, fluorescence spectroscopy can be employed in kinetic studies if the reaction it participates in involves a fluorescent reactant or produces a fluorescent product. colorado.edujasco-global.com

Computational Chemistry for Predictive Modeling and Mechanistic Insight

Computational chemistry provides a theoretical framework to complement and interpret experimental data, offering deep insights into the properties and reactivity of this compound at an atomic level. unipd.it

Quantum Chemical Calculations: Electronic Structure, Bonding Analysis, and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for modeling the properties of N-acylimidazoles. nih.gov These calculations can accurately predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. plos.org

Electronic Structure and Bonding: DFT studies on N-acylimidazoles have provided significant insights into the nature of the C(O)-N "amide" bond. researchgate.netresearchgate.net Calculations can quantify the degree of p-orbital overlap between the carbonyl carbon and the imidazole nitrogen, explaining the partial double bond character and the barrier to rotation. Unlike planar amides, N-acylimidazoles can exhibit significant twisting around this bond, which enhances their reactivity as acylating agents by destabilizing the ground state. nih.gov Computational models can predict this torsional angle and the associated energetic consequences. nsf.gov

Energetics and Reactivity: Quantum chemical calculations are crucial for mapping out reaction pathways and understanding mechanistic details. d-nb.info For instance, the entire energy profile for the hydrolysis of an acylimidazole can be modeled, identifying transition states and intermediates. acs.org This allows for the calculation of activation energies, which can be compared with experimentally derived kinetic data. Such studies have confirmed that the high reactivity of compounds like this compound stems from the imidazole being an excellent leaving group and the electronic destabilization of the acyl-imidazole bond. researchgate.net

Theoretical Kinetic Studies: Transition State Analysis and Reaction Rate Prediction

Theoretical kinetic studies of this compound provide crucial insights into its reactivity, particularly in reactions such as hydrolysis, which is a key process for acyl transfer agents. Computational chemistry allows for the detailed examination of reaction mechanisms, the characterization of transition states, and the prediction of reaction rates, complementing experimental findings.

The hydrolysis of N-acylimidazoles, including this compound, has been a subject of mechanistic investigation. In aqueous mineral acids, the reaction proceeds through a mechanism where the substrate is the ring-protonated imidazolium (B1220033) species. cdnsciencepub.com The general mechanism for the hydrolysis of acylimidazoles in water involves the direct formation of a tetrahedral intermediate. mdpi.com Unlike many stable amides, the hydrolysis of N-acylimidazoles is significantly faster, a phenomenon attributed to the electronic and structural features of the acylimidazole group.

Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction pathways. semanticscholar.orgnih.gov Transition state (TS) analysis involves locating the saddle point on the potential energy surface that connects the reactants and the products. The energy of this transition state determines the activation energy (ΔG‡) of the reaction, which is fundamental to predicting the reaction rate constant (k) via the Eyring equation.

For instance, in the base-catalyzed hydrolysis of amides, the rate-determining step is the formation of a tetrahedral intermediate. DFT calculations (B3LYP/6-31+G(d)) with explicit water molecules have been used to model this step for various amides. nih.gov The calculated free energy barriers show a strong correlation with the steric and electronic properties of the substituents on the amide. nih.gov For example, the calculated free energy barrier for the hydroxide (B78521) ion-catalyzed hydrolysis of N-methylacetamide, a structurally related amide, is 22.7 kcal/mol. nih.gov

A computational study on the imidazole-catalyzed acetylation of methanol (B129727) by N-acetylimidazole provides a direct analogy for the type of transition state analysis applied to this compound. semanticscholar.org In this study, transition states were located using relaxed potential energy surface scans and DFT calculations (BP86 functional). semanticscholar.org The Gibbs free energies for the reactants, transition state, and products were determined to map out the reaction's energetic landscape. semanticscholar.org Such calculations reveal that the presence of other molecules, like water, can significantly alter the transition state structure and lower the activation energy by facilitating proton transfer. semanticscholar.org

The table below presents representative calculated free energy barriers for the hydrolysis of various amides, illustrating the data obtained from theoretical kinetic studies. While specific data for this compound is not listed, the values provide a comparative basis for its expected reactivity.

| Amide | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|

| Formamide | 21.6 | 21.2 |

| N-Methylacetamide | 22.7 | 21.5 |

| Dimethylformamide (DMF) | 23.1 | 22.6 |

| Dimethylacetamide (DMA) | 26.0 | 24.1 |

Steric effects within the acyl group can also influence reaction rates. Studies on the hydrolysis of N-acyl derivatives of 2,4,5-triphenylimidazole (B1675074) show that increased steric bulk can lead to rate acceleration. nih.gov This is attributed to the destabilization of the ground state and an effect on the ease of C-N bond cleavage, suggesting that the hydrolysis may proceed through a concerted mechanism without the formation of a stable tetrahedral intermediate. nih.gov Theoretical models can quantify these steric and electronic effects, allowing for the prediction of reaction rates for compounds like this compound under various conditions.

Molecular Modeling and Simulation for Conformational Landscapes and Intermolecular Interactions

Molecular modeling and simulation are indispensable tools for characterizing the three-dimensional structure and dynamic behavior of this compound. These computational techniques provide a detailed picture of the molecule's conformational possibilities and the nature of its interactions with surrounding molecules.

Conformational Landscapes

The reactivity and physical properties of this compound are heavily influenced by its conformational landscape, particularly the rotation around the N-C(O) amide bond and the adjacent C-C bonds of the butyryl chain. Unlike typical amides which are predominantly planar due to resonance stabilization, N-acylimidazoles exhibit more complex conformational behavior. mdpi.com

Computational studies on N-acyl azoles have shown that these molecules can exist as a mixture of E and Z conformers with respect to the amide bond. bvsalud.org In the case of N-acylimidazoles, vicinal σ–σ repulsions can be counterbalanced, leading to only a weak preference for the E-conformer over the Z-conformer. bvsalud.org Furthermore, significant twisting of the amide bond (defined by the torsional angle) is a known feature of this class of compounds, which directly impacts their reactivity. mdpi.comresearchgate.net DFT calculations, combined with experimental data from X-ray crystallography and NMR spectroscopy, are used to characterize these twisted structures. mdpi.com

The conformational analysis of this compound involves mapping the potential energy surface as a function of key dihedral angles. The primary dihedral angles of interest are:

ω (omega): The C2-N1-C(O)-Cα angle, which defines the amide bond twist.

φ (phi): The N1-C(O)-Cα-Cβ angle.

ψ (psi): The C(O)-Cα-Cβ-Cγ angle.

The table below summarizes typical conformational features studied in N-acylimidazoles.

| Parameter | Description | Typical Computational Method | Significance |

|---|---|---|---|

| E/Z Conformers | Isomerism around the C(O)-N amide bond. | DFT, NMR Spectroscopy | Affects steric accessibility and dipole moment. bvsalud.org |

| Amide Torsional Angle (ω) | Deviation of the amide bond from planarity. | X-ray Crystallography, DFT | Correlates with increased reactivity (e.g., hydrolysis). mdpi.com |

| Side-Chain Dihedrals (φ, ψ) | Rotation of the butyryl group. | Molecular Mechanics, DFT | Determines the overall shape and potential for intermolecular packing. |

Molecular Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the behavior of this compound in a condensed phase, such as in an aqueous solution, over time. rdd.edu.iqnih.gov These simulations provide insights into the conformational dynamics and the specific intermolecular interactions that govern its solvation and aggregation properties. uobaghdad.edu.iqnih.gov

In an aqueous environment, the primary intermolecular interactions involving this compound are hydrogen bonds with water molecules. uobaghdad.edu.iq MD simulations of the parent imidazole molecule in water have been used to characterize these interactions through the calculation of Radial Distribution Functions (RDFs). uobaghdad.edu.iq The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. Peaks in the RDF indicate the positions of solvation shells.

For this compound in water, key interactions would include:

Hydrogen bonding between the imidazole N-H group (if protonated) or the pyridine-like nitrogen (N3) and water molecules.

Hydrogen bonding between the carbonyl oxygen of the butyryl group and water molecules.

Van der Waals interactions between the aliphatic butyryl chain and the imidazole ring with neighboring molecules.

MD simulations of imidazole in water using the OPLS force field show distinct hydration shells. uobaghdad.edu.iq The RDF for the interaction between the pyridine-like nitrogen and the hydrogen of water (N···HOH) shows stable hydration shells at approximately 4 Å and 6 Å. uobaghdad.edu.iq Similarly, the RDF for the interaction between the N-H hydrogen and the oxygen of water (N-H···OH2) also reveals structured water molecules in the first solvation shell. uobaghdad.edu.iq These findings provide a model for understanding the specific hydration sites and the strength of intermolecular interactions for this compound. The strength of these non-covalent interactions can be precisely quantified using high-level quantum mechanical methods, such as coupled-cluster theory (CCSD(T)).

Structural Modifications and Analogues of 1 Butyrylimidazole

Systematic Investigations of N-Acylimidazole Structure-Reactivity Relationships

The reactivity of N-acylimidazoles, including 1-butyrylimidazole, is a subject of significant interest due to their role as moderately reactive acylating agents in both chemical synthesis and biological processes. kyoto-u.ac.jprsc.orgoup.com These compounds are characterized as unique electrophiles with moderate reactivity, relatively long half-lives, and high solubility in aqueous environments. kyoto-u.ac.jpoup.comnih.gov The reactivity can be finely tuned by introducing substituents to the imidazole (B134444) ring or by varying the acyl group. kyoto-u.ac.jp

Systematic studies have elucidated the key factors influencing the reactivity of the N-acylimidazole scaffold, which are primarily a combination of electronic and steric effects.

Electronic Effects: The susceptibility of N-acylimidazoles to nucleophilic attack is a well-established electronic effect. doi.org The imidazole ring acts as a good leaving group, and its reactivity can be modulated by substituents. Electron-withdrawing groups on the imidazole ring generally increase the rate of hydrolysis and other nucleophilic substitution reactions. researchgate.netlumenlearning.comlibretexts.org For instance, the hydrolysis of N-acyl-4(5)-nitroimidazoles is significantly faster than that of the corresponding unsubstituted N-acylimidazoles. researchgate.net This is attributed to the enhanced electrophilicity of the carbonyl carbon and the stabilization of the leaving imidazolate anion. Conversely, electron-donating groups on the acyl moiety can decrease reactivity. rsc.org

A study on the hydrolysis of N-(3,3-dimethylbutyryl)-4(5)-substituted-imidazoles demonstrated a linear relationship between the logarithm of the second-order rate constant for hydroxide-catalyzed hydrolysis and the Hammett substituent constant (σp), indicating a strong dependence on the electronic nature of the substituent on the imidazole ring. researchgate.net

Steric Effects: The role of steric hindrance in the reactivity of N-acylimidazoles is complex and can sometimes be counterintuitive. While increased steric bulk around the acyl group might be expected to hinder nucleophilic attack, in some cases, it leads to an acceleration of the reaction rate. acs.org This phenomenon, known as steric acceleration, has been observed in the hydrolysis of N-(trimethylacetyl)imidazole, which hydrolyzes faster than N-acetylimidazole. acs.org This is thought to be due to the relief of ground-state strain in the transition state. researchgate.net

However, in other instances, steric hindrance can impede reactions. For example, while N-(trimethylacetyl)-2,4,5-triphenylimidazole hydrolyzes faster than its N-acetyl counterpart, the increased steric bulk around the benzoyl group in some twisted N-acyl imidazoles can slow down reactions with nucleophiles like N-benzylamine, likely due to increased steric demand in the formation of the tetrahedral intermediate. nih.gov

The position of substituents on the imidazole ring also plays a crucial role. A phenyl group at the 2-position of the imidazole ring has been shown to exert a small rate-retarding steric effect on hydrolysis. acs.orgnih.gov In contrast, aryl substitution at the 4 and 5 positions can lead to increased reactivity. acs.orgnih.gov

The interplay of these electronic and steric factors allows for the fine-tuning of the reactivity of N-acylimidazoles for specific applications. kyoto-u.ac.jp

Table 1: Structure-Reactivity Relationships in N-Acylimidazoles

| Structural Modification | Effect on Reactivity | Rationale |

|---|---|---|

| Acyl Group | ||

| Electron-withdrawing substituents | Increased reactivity | Enhances the electrophilicity of the carbonyl carbon. rsc.org |

| Electron-donating substituents | Decreased reactivity | Reduces the electrophilicity of the carbonyl carbon. researchgate.net |

| α-carbon branching (e.g., trimethylacetyl vs. acetyl) | Increased hydrolysis rate | Relief of ground-state strain in the transition state (steric acceleration). acs.org |

| β-carbon branching | Decreased hydrolysis rate | Steric hindrance. researchgate.net |

| Imidazole Ring | ||

| Electron-withdrawing substituents (e.g., -NO2) | Increased hydrolysis rate | Stabilizes the negative charge on the leaving imidazole anion. researchgate.net |

| Electron-donating substituents (e.g., -CH3) | Decreased hydrolysis rate | Destabilizes the leaving group. researchgate.net |

| 2-position substitution (e.g., phenyl) | Small rate-retarding effect | Steric hindrance to nucleophilic attack. acs.orgnih.gov |

Synthesis and Reactivity Profile of Substituted Butyrylimidazole Derivatives

The synthesis of substituted butyrylimidazole derivatives can be achieved through various established methods for N-acylation of imidazoles. A common approach involves the reaction of a substituted imidazole with butyryl chloride or butyric anhydride (B1165640) under suitable conditions. For instance, the synthesis of N-acyl-benzotriazoles, which are analogous to N-acylimidazoles, has been developed from a wide variety of protected amino acids and other compounds. researchgate.net Similarly, the synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives has been reported. nih.gov The synthesis of benzoyl-substituted benzimidazoles involves the reaction of substituted o-phenylenediamine (B120857) with carboxylic acid derivatives, followed by reaction with substituted benzoyl chloride. japsonline.com

The reactivity of substituted butyrylimidazole derivatives is expected to follow the general structure-reactivity principles outlined in the previous section. For example, the introduction of electron-withdrawing groups on the imidazole ring of a butyrylimidazole derivative would likely increase its acylating potential. Conversely, bulky substituents near the reaction center could modulate reactivity based on steric factors.

In a study involving the α-selenenylation of N-Me-2-butyrylimidazole, the substrate was synthesized and used as a model to optimize reaction conditions. researchgate.netnih.govresearchgate.net This highlights the utility of substituted butyrylimidazoles in synthetic transformations. The reactivity of such derivatives can be harnessed for specific synthetic goals, such as the stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. snnu.edu.cn

The reactivity of these derivatives can be quantified and compared. For example, studies on the hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives with different para-substituents on the benzoyl group showed that electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) decreased the rate constants for hydronium ion-catalyzed and pH-independent hydrolysis compared to the unsubstituted benzoyl derivative. researchgate.net

Table 2: Predicted Reactivity Profile of Substituted Butyrylimidazole Derivatives

| Derivative | Substituent Position | Substituent Type | Predicted Effect on Acylating Reactivity |

|---|---|---|---|

| 1-Butyryl-4-nitroimidazole | Imidazole Ring | Electron-withdrawing | Increased |

| 1-Butyryl-4-methylimidazole | Imidazole Ring | Electron-donating | Decreased |

| 1-(2-Methylbutyryl)imidazole | Acyl Group (α-position) | Alkyl | Potentially increased due to steric acceleration |

| 1-(3-Methylbutyryl)imidazole | Acyl Group (β-position) | Alkyl | Decreased due to steric hindrance |

Comparative Studies with Other Imidazole-Based Acylating Agents

This compound is part of a broader class of imidazole-based acylating agents, and its reactivity is often benchmarked against other members of this family. A classic comparison is with N-acetylimidazole. Studies have shown that the hydrolysis of N-(trimethylacetyl)imidazole is faster than that of N-acetylimidazole, suggesting that the bulkier acyl group in the former leads to steric acceleration. acs.org It can be inferred that this compound, with an acyl chain length between acetyl and trimethylacetyl, would have its own distinct reactivity profile.

Another important class of related compounds is the N-acylbenzimidazoles. The pKa of the conjugate acid of N-acylbenzimidazoles is approximately 2, which is lower than the pKa of about 4 for corresponding N-acylimidazoles. researchgate.net This difference in basicity of the leaving group leads to N-acylbenzimidazoles being significantly less reactive in hydronium ion-catalyzed hydrolysis (about 100-fold slower) and moderately less reactive in pH-independent hydrolysis (5-10-fold slower) compared to their N-acylimidazole counterparts. researchgate.net

The nature of the acyl group also provides a basis for comparison. For instance, the hydrolysis of N-cyclopropanecarbonylimidazole derivatives was found to be slower than that of N-propionylimidazole derivatives. This indicates that even subtle changes in the acyl group's structure can have a noticeable impact on reactivity.

More complex imidazole-based acylating agents include N,N'-Carbonyldiimidazole (CDI), which is a widely used coupling reagent for amide and ester bond formation under mild conditions. kyoto-u.ac.jp Compared to monofunctional acylimidazoles like this compound, CDI is a difunctional reagent capable of activating carboxylic acids for subsequent reaction with nucleophiles.

Table 3: Comparative Reactivity of Imidazole-Based Acylating Agents

| Acylating Agent | Structural Feature | Relative Reactivity | Notes |

|---|---|---|---|

| N-Acetylimidazole | Acetyl group | Baseline | A common reference compound in reactivity studies. acs.orgvdoc.pub |

| This compound | Butyryl group | Comparable to N-acetylimidazole | Reactivity influenced by the alkyl chain length. nih.gov |

| N-(Trimethylacetyl)imidazole | Trimethylacetyl group | Higher than N-acetylimidazole | Exhibits steric acceleration in hydrolysis. acs.org |

| N-Acyl-4-nitroimidazole | Nitro substituent on imidazole | Higher than unsubstituted N-acylimidazole | Electron-withdrawing group enhances reactivity. researchgate.net |

| N-Acylbenzimidazole | Benzimidazole (B57391) leaving group | Lower than N-acylimidazole | The less basic benzimidazole is a poorer leaving group. researchgate.net |

Future Prospects and Emerging Research Frontiers for 1 Butyrylimidazole Chemistry

Innovation in Green and Sustainable Synthesis of 1-Butyrylimidazole and Its Analogues

The chemical industry's shift towards environmental stewardship has placed a strong emphasis on the principles of green chemistry. numberanalytics.com These principles, which advocate for the reduction of hazardous substances, use of renewable resources, and energy efficiency, are becoming central to the synthesis of key chemical building blocks like this compound. numberanalytics.comrsc.org

Future research is focused on developing greener synthetic routes that move beyond traditional methods. Key areas of innovation include:

Aqueous and Solvent-Free Conditions: A significant frontier is the development of synthetic methods that operate in water or under solvent-free conditions. researchgate.netchemrxiv.org Recently, the regioselective surface esterification of cellulose (B213188) nanofibers using acyl imidazoles has been demonstrated in the presence of water. researchgate.netchemrxiv.org This approach, which avoids the need for drying or the use of organic solvents, represents a major step in sustainable processing and could be adapted for the synthesis of the acylimidazole reagents themselves. researchgate.net

Bio-based Feedstocks: The exploration of renewable feedstocks derived from biomass is a cornerstone of sustainable chemistry. accscience.comrsc.org Future syntheses may leverage bio-derived butyric acid and imidazole (B134444) precursors, reducing the carbon footprint associated with petrochemical sources. numberanalytics.com

Catalytic Routes: Moving from stoichiometric activating agents to catalytic methods for the formation of this compound can significantly reduce waste. This includes exploring enzymatic or chemo-catalytic processes that can generate the acylimidazole from the corresponding acid or ester under mild conditions. rsc.org

These sustainable innovations aim to make the production of this compound and its analogues not only more environmentally friendly but also more economically viable. numberanalytics.comresearchgate.net

Development of Novel Catalytic Systems for this compound-Mediated Transformations

This compound is an effective acylating agent, and its reactivity can be significantly enhanced and controlled through catalysis. The development of novel catalytic systems is a vibrant area of research, promising to unlock new transformations with high efficiency and selectivity.

Emerging catalytic approaches include:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to react with acylimidazoles to generate highly reactive acyl azolium intermediates. nih.gov In a recent breakthrough, a cooperative catalytic system involving an NHC, a hydrogen atom transfer (HAT) catalyst, and a photoredox catalyst enabled the direct allylic acylation of C(sp³)–H bonds using acyl imidazoles. nih.gov This multi-catalyst system opens up new pathways for C-H functionalization.

Nucleophilic and Brønsted Acid Catalysis: The reactivity of carbonylimidazole derivatives can be potentiated through nucleophilic catalysis with bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or through the use of pyridinium (B92312) salts, which can act as both Brønsted acid and nucleophilic catalysts. escholarship.org These systems are particularly effective for the acylation of challenging substrates. escholarship.org

Anionic Acyl Transfer Catalysis: While neutral nucleophiles are common, anionic species are an underexplored class of acyl transfer catalysts. The deprotonated 1,2,4-triazole (B32235) anion, for instance, has shown remarkable activity in accelerating aminolysis and transesterification reactions. organic-chemistry.org This research provides a basis for exploring the catalytic potential of the imidazole anion and related systems in reactions involving this compound.

Transition Metal Catalysis: Copper(I) complexes have emerged as effective catalysts for enantioselective transformations of acylimidazoles. A notable example is the highly enantioselective α-selenenylation of 2-acylimidazoles catalyzed by a pincer Cu(I) complex, which proceeds with high yields and enantioselectivity. acs.org This demonstrates the potential of metal catalysis to achieve complex asymmetric transformations.

Table 1: Emerging Catalytic Systems for Acylimidazole-Mediated Reactions

| Catalytic System | Catalyst(s) | Reaction Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cooperative Catalysis | NHC, Photoredox Catalyst (PC-I), HAT Catalyst (HAT-1) | Direct Allylic Acylation | Enables acylation of allylic C(sp³)–H bonds using acylimidazoles as the acyl source. | nih.gov |

| Nucleophilic/Brønsted Acid Catalysis | Pyridinium salts, DBU | Esterification, Amidation, N-acylation | Pyridinium salts enhance reactivity; DBU provides chemoselective N-acylation of indoles and oxazolidinones. | escholarship.org |

| Anionic Acyl Transfer | Deprotonated 1,2,4-triazole | Aminolysis, Transesterification | The 1,2,4-triazole anion is a highly active catalyst, outperforming neutral analogues. | organic-chemistry.org |

| Asymmetric Metal Catalysis | CuI / (S,S)-Ph-BOPA | α-Selenenylation | Achieves highly enantioselective selenenylation of 2-acylimidazoles. | acs.org |

Advanced Integration of Spectroscopic and Computational Methods for Comprehensive Reaction Understanding

A deep understanding of reaction mechanisms is critical for the rational design of new reagents and catalysts. The synergy between advanced spectroscopic techniques and high-level computational methods provides an unprecedented level of insight into the transient intermediates and transition states that govern chemical reactions involving this compound. sumitomo-chem.co.jp

Future research will increasingly rely on this integrated approach:

Structural Characterization of Reactive Species: The combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy with Density Functional Theory (DFT) calculations is powerful for characterizing the structure of novel acylimidazoles, such as highly twisted amides, and correlating their unique geometries with their reactivity. researchgate.net

Mechanistic Pathway Elucidation: DFT calculations are instrumental in mapping potential energy surfaces for complex reactions, distinguishing between different possible mechanisms (e.g., concerted vs. stepwise). sumitomo-chem.co.jpresearchgate.net When combined with experimental data from techniques like UV-vis, EPR, and Mössbauer spectroscopy, it becomes possible to identify and characterize fleeting intermediates, as demonstrated in studies of iron-catalyzed aminations. nih.gov This integrated approach can be applied to this compound reactions to validate proposed catalytic cycles.

Predictive Modeling: As computational models become more accurate, they can be used not only to explain experimental observations but also to predict the outcomes of new reactions. sumitomo-chem.co.jp For example, DFT calculations can help understand the reactivity of intermediates like zinc enolates derived from acylimidazoles and predict their behavior in subsequent reactions. researchgate.net This predictive power accelerates the discovery of new transformations.

Table 2: Integrated Analytical Approaches in Acylimidazole Chemistry

| Methods | System Studied | Insights Gained | Reference(s) |

|---|---|---|---|

| X-ray, NMR, IR, DFT | Highly Twisted N-Acylimidazoles | Characterized ground-state structures and correlated high torsional angles with enhanced reactivity as acyl transfer agents. | researchgate.net |

| DFT Calculations | Zinc Enolates from Acylimidazoles | Calculated HOMO energies and NBO charges to understand the reactivity of the intermediate in tandem reactions. | researchgate.net |

| UV-vis, EPR, Mössbauer, DFT | Iron-Catalyzed Aminofunctionalization | Identified and structurally characterized high-spin Fe(III) intermediates, elucidating the N-O bond homolysis mechanism. | nih.gov |

| 1H NMR, DFT | Poly(ester imide) Foldamers | Used NMR titration combined with computational simulation to understand polymer chain conformation and sequencing. | reading.ac.uk |

Expansion of this compound Applications in New Chemical Transformations and Functional Materials

The unique properties of this compound are driving its expansion into new areas of synthetic chemistry and materials science. Researchers are leveraging its controlled reactivity to develop novel chemical transformations and to construct advanced functional materials with tailored properties.

New Chemical Transformations: The role of this compound and its analogues is expanding beyond simple acylation. They are now being employed as key components in more complex, stereoselective reactions:

Tandem Reactions: Unsaturated acylimidazoles can serve as Michael acceptors in tandem conjugate addition-alkylation reactions. The resulting zinc enolates can be trapped by electrophiles like carbocations to create densely substituted chiral molecules in a single operation. researchgate.net

Asymmetric Functionalization: The development of catalytic systems, such as the copper(I)-catalyzed α-selenenylation, enables the introduction of new functional groups adjacent to the carbonyl with high enantiomeric control. acs.org This opens the door to synthesizing a wide range of chiral building blocks.

Functional Materials: The ability of this compound to act as an efficient and selective acylating agent makes it an ideal tool for the chemical modification of polymers and surfaces, leading to new functional materials. cdmf.org.brresearchgate.net

Functional Polymers: N-acylimidazoles have been used in the synthesis of advanced polymers like poly(ester imide)s. reading.ac.uk These polymers can adopt specific folded conformations, acting as "foldamers" with potential applications in molecular recognition and sensing. reading.ac.uk

Surface Modification of Nanomaterials: A highly promising frontier is the use of acylimidazoles for the surface modification of nanomaterials. mdpi.comnih.gov A recently developed method uses N-acetylimidazole and N-isobutyrylimidazole for the regioselective surface esterification of cellulose nanofibers in an aqueous environment. researchgate.netchemrxiv.org This process allows for the precise tuning of the nanofibers' surface energy, enabling their use as stabilizers in Pickering emulsions and opening up applications in composites, coatings, and biomedical materials. researchgate.netnih.gov

Table 3: Emerging Applications of Acylimidazoles

| Application Area | Specific Transformation / Material | Significance | Reference(s) |

|---|---|---|---|

| New Transformations | Tandem Conjugate Addition-Alkylation | Construction of complex, densely functionalized chiral molecules from unsaturated acylimidazoles. | researchgate.net |

| New Transformations | Asymmetric α-Selenenylation | Catalytic, enantioselective synthesis of valuable α-seleno acylimidazole building blocks. | acs.org |

| New Transformations | Cooperative Catalytic C-H Acylation | Direct functionalization of unactivated C(sp³)–H bonds using acylimidazoles. | nih.gov |

| Functional Materials | Poly(ester imide) Synthesis | Creation of synthetic foldamers with specific, predictable conformations for molecular recognition. | reading.ac.uk |

| Functional Materials | Surface Esterification of Cellulose Nanofibers | Sustainable, water-tolerant modification of nanomaterials to create adjustable surface energies for applications like Pickering emulsions. | researchgate.netchemrxiv.org |

Q & A

Q. What are the common synthetic routes for preparing 1-Butyrylimidazole, and what reaction conditions are critical for reproducibility?

this compound is typically synthesized via the acylation of imidazole derivatives. A standard method involves reacting 1-methylimidazole with a butyryl halide (e.g., butyryl chloride) under basic conditions to facilitate nucleophilic substitution. Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Base selection : Triethylamine or pyridine is used to neutralize HCl byproducts.

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran ensures moisture-free conditions .

For reproducibility, detailed protocols for purification (e.g., column chromatography, recrystallization) and characterization (e.g., NMR, IR) must be explicitly documented .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Core characterization techniques include:

- NMR spectroscopy : H and C NMR to confirm the imidazole backbone and butyryl substituent.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- HPLC or GC-MS : To assess purity (>98% is standard for research-grade material) .

For novel derivatives, elemental analysis and X-ray crystallography may be required to resolve structural ambiguities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?

Advanced optimization strategies involve:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, solvent polarity) to identify optimal conditions.

- Catalyst screening : Testing Lewis acids (e.g., ZnCl) or organocatalysts to enhance acylation efficiency.

- In-line monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress in real time .

Post-synthesis, computational modeling (e.g., DFT calculations) can predict reactivity trends and guide experimental adjustments .

Q. How should researchers resolve contradictions in reported data on this compound’s physicochemical properties?